molecular formula C9H11N5O3 B048898 Anapterin CAS No. 13019-53-9

Anapterin

Cat. No. B048898
CAS RN: 13019-53-9
M. Wt: 237.22 g/mol
InChI Key: LNXRKRFGNHXANN-AWFVSMACSA-N
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Description

Anapterin is a chemical compound with the molecular formula C9H11N5O3 . It is a 7-substituted pterin .

Scientific Research Applications

2. Therapeutics and Targeted Drug Delivery

Scientific Field:

Summary:

Methods and Experimental Procedures:

Results and Outcomes:

These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊

References:

  • Zhang, Y., Lai, B. S., & Juhas, M. (2019). Recent Advances in Aptamer Discovery and Applications. Molecules, 24(5), 941
  • Aptamers: A Review of Their Chemical Properties and Applications . Molecules, 24(23), 4229
  • Recent Advances in Biological Applications of Aptamers . Molecules, 28(21), 7327

Recent Advances in Aptamer Discovery and Applications Aptamers: A Review of Their Chemical Properties and Applications Recent Advances in Biological Applications of Aptamers

properties

IUPAC Name

2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRKRFGNHXANN-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156397
Record name Anapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anapterin

CAS RN

13019-53-9
Record name Anapterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
71
Citations
HC Curtius, T Kuster, A Matasovic, N Blau… - … and biophysical research …, 1988 - Elsevier
… the ratios of primapterin and anapterin relative to the 6… anapterin are excreted (0.2-I.5%, in percentage of 6-substituted neopterin). The patient and his mother excrete about 3% anapterin…
Number of citations: 66 www.sciencedirect.com
N Blau, HC Curtius, T Kuster, A Matasovic… - Studies in Inherited …, 1989 - Springer
… However, the exact metabolic origin of primapterin and anapterin is still obscure. … Primapterin and anapterin were present in very low concentrations in every human urine, whereas 6-…
Number of citations: 38 link.springer.com
HC Curtius, I Rebrin, T Küster, C Adler - Pteridines, 1991 - degruyter.com
… , the 7-D- or L-analogue of Dneopterin (D- or L-anapterin), and 6-oxo-7-L- or Danalogue of 7-… This might be the reason for the occurrence of D- or L-anapterin in the urine of patients and …
Number of citations: 6 www.degruyter.com
HCH CURTIUS, C Adler, C Heizmann… - Journal of Nutritional …, 1992 - jstage.jst.go.jp
… 1:1 compared to biopterin and that of anapterin about 4%. In normal controls the excretion of the unusual metabolites are only about 4% each for both primapterin and anapterin in …
Number of citations: 1 www.jstage.jst.go.jp
HC Curtius, C Adler, I Rebrin, C Heizmann… - … and biophysical research …, 1990 - Elsevier
… The finding of anapterin in patients (3) has been puzzling, … of anapterin is formed (-0.4% of total neopterin). Addition of dehydratase during incubation removed only half of the anapterin …
Number of citations: 88 www.sciencedirect.com
HC Curtius, C Adler, I Rebrin, C Heizmann, S Ghisla - 1990 - kops.uni-konstanz.de
… The finding of anapterin in patients (3) has been puzzling, … of anapterin is formed (-0.4% of total neopterin). Addition of dehydratase during incubation removed only half of the anapterin …
Number of citations: 0 kops.uni-konstanz.de
C Adler, HC Curtius, E Wetzel, TA Giudici, M Blaskovics… - Pteridines, 1991 - degruyter.com
… The following pterins have been found so far: the 7-isomer of L-biopterin referred to as L-primapterin, the 7-isomer of D-neopterin referred to as D- or L-anapterin, and the 6oxo-7-isomer …
Number of citations: 6 www.degruyter.com
I Rebrin, L Petruschka, HC Curtius, C Adler… - Pteridines, 1991 - degruyter.com
The pterin 4a-carbinolamine dehydratase (P4aCD) is an enzyme that catalyzed the dehydration of the 4acarbinolamine, the tetrahydrobiopterin derived intermediate product by …
Number of citations: 4 www.degruyter.com
C Adler, HC Curtius, E Wetzel, M Viscontini… - Helvetica chimica …, 1992 - Wiley Online Library
6α,β‐Tetrahydro‐L‐[3′‐ 2 H 1 ]biopterin ([3′‐ 2 H 1 ]‐1) was administered orally to two primapterinuric patients in order to investigate the biosynthetic pathway of 7‐substituted pterins …
Number of citations: 2 onlinelibrary.wiley.com
G SCHOEDON, JL DHONDT… - Studies in Inherited …, 2012 - books.google.com
… However, the exact metabolic origin of primapterin and anapterin is still obscure. … Primapterin and anapterin were present in very low concentrations in every human urine, whereas 6-…
Number of citations: 0 books.google.com

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